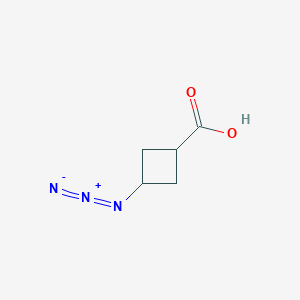

cis-3-Carboxycyclobutyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

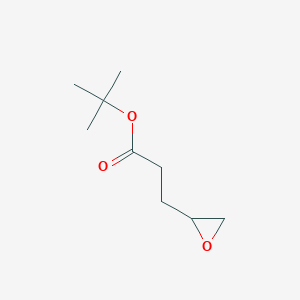

Molecular Structure Analysis

The molecular structure of azides, including cis-3-Carboxycyclobutyl azide, is unique. The azide ion (N3-) is a lean, mean, nitrogen-tipped missile that delivers its payload onto carbon quickly, efficiently, and without significant side reactions . This makes it extremely useful for forming C-N bonds in nucleophilic substitution reactions .Chemical Reactions Analysis

Azides are highly reactive and versatile chemicals commonly used in both chemical synthesis and biomedical research applications . They can undergo various types of synthetic conversions . For instance, organic azides can be reduced to primary amines, liberating N2 in the process .Physical And Chemical Properties Analysis

Azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The stability of an organic azide is dependent upon its chemical structure . Azides are also extremely good nucleophiles, more nucleophilic than any amine .Aplicaciones Científicas De Investigación

Novel Design Strategies in Anticancer Platinum Complexes

Research in bioinorganic chemistry, particularly around anticancer platinum complexes like cisplatin, has been driven by the success of cisplatin as an anticancer drug. Efforts to develop novel anticancer platinum-based drugs focus on overcoming cisplatin's side effects and resistance issues while improving tumor selectivity. Innovative synthetic strategies and analytical approaches have been pivotal in understanding the pharmacological profiles of cisplatin and its analogs, leading to the rational design of promising anticancer platinum coordination compounds (Galanski, Jakupec, & Keppler, 2005).

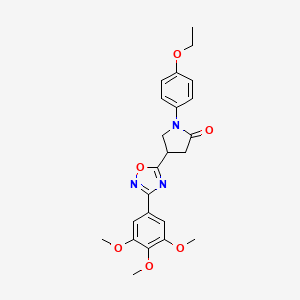

Enantioselective Azadiene Diels-Alder Reactions

The development of highly enantioselective, N-heterocyclic carbene (NHC)-catalyzed aza-Diels-Alder reactions represents a significant advancement in synthetic chemistry. These reactions produce enantiomerically pure cis-3,4-disubstituted dihydropyridinone products, highlighting the potential for creating complex molecules with high stereocontrol. Such methodologies could be applicable in the synthesis of pharmaceuticals and other biologically active molecules (He, Struble, & Bode, 2006).

Cisplatin in Cancer Therapy

Cisplatin's mode of action involves crosslinking with DNA bases, leading to DNA damage and apoptosis in cancer cells. Despite its effectiveness against various cancers, the side effects and drug resistance necessitate the development of other platinum-containing drugs and combination therapies. This underscores the ongoing research to enhance the therapeutic profiles of platinum-based anticancer drugs while minimizing adverse effects (Dasari & Tchounwou, 2014).

Synthesis of Stereosiomers and Their Applications

The synthesis of all four stereoisomers of a compound showcases the capability to create complex molecules with specific stereochemical configurations. Such synthetic methodologies are crucial for developing pharmaceuticals where the stereochemistry can significantly impact the biological activity of the molecules (Bakonyi et al., 2013).

Mecanismo De Acción

Safety and Hazards

Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Direcciones Futuras

Azides, including cis-3-Carboxycyclobutyl azide, have a wide range of applications in the field of chemical synthesis and biomedical research . They serve as “masked” amines and can be used to form C-N bonds in nucleophilic substitution reactions . Future studies may focus on the influence of the position of the azide on its functionality .

Propiedades

IUPAC Name |

3-azidocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMANBRJAFEYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2708002.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)

![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)

![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate](/img/structure/B2708022.png)